N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
The compound N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide features a complex structure integrating multiple pharmacophores:
- A benzo[d][1,3]dioxol-5-ylamino moiety, known for its electron-rich aromatic system and metabolic stability.
- An indole core, a heterocyclic structure prevalent in bioactive molecules due to its planar geometry and hydrogen-bonding capacity.
- A 2-methylbenzamide group, contributing hydrophobic interactions and structural rigidity.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-18-6-2-3-7-20(18)27(32)28-12-13-30-15-25(21-8-4-5-9-22(21)30)35-16-26(31)29-19-10-11-23-24(14-19)34-17-33-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAMQIWLGCOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:
Formation of the indole intermediate: : Starting from an appropriate precursor, an indole structure is synthesized, often involving cyclization reactions.
Thioether linkage: : The indole intermediate is reacted with a thiol compound to form the thioether linkage.
Benzo[d][1,3]dioxole attachment: : Introduction of the benzo[d][1,3]dioxole moiety, usually through electrophilic substitution.
Final coupling: : The final compound is synthesized by coupling the intermediate with 2-methylbenzamide under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the synthesis might involve more streamlined processes for efficiency and yield optimization. These could include continuous flow reactions, automated synthesis platforms, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: : Reduction of the nitro groups or carbonyl functionalities can yield amines and alcohols, respectively.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzodioxole ring and the indole nitrogen.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : NaBH4, LiAlH4
Coupling reagents: : EDCI, DCC
Major Products
Oxindole derivatives: : Resulting from the oxidation of the indole ring.
Secondary amines: : Formed from reduction reactions.
Substituted benzo[d][1,3]dioxole compounds: : Produced through substitution reactions.
Scientific Research Applications
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has diverse applications across different fields:
Chemistry: : Used as a building block for complex molecule synthesis.
Biology: : Functions as a probe for studying biochemical pathways involving indole derivatives.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Binding to proteins: : It can interact with various proteins, affecting their function.
Modulation of enzymatic activity: : Acts as an inhibitor or activator of specific enzymes.
Pathway involvement: : Participates in signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shared Functional Groups
Benzo[d][1,3]dioxol-5-ylamino Derivatives
- Compound: N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS: 1021107-34-5) Core Structure: Pyridazine-thiophene scaffold. Key Differences: Replaces the indole and benzamide groups with pyridazine and thiophene-carboxamide, respectively. Molecular Weight: 414.5 g/mol .
- Compound: N-Allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Core Structure: Imidazole-hydroxymethyl scaffold. Key Differences: Features an allyl-acetamide group and hydroxymethyl-imidazole instead of indole and benzamide. Molecular Weight: 404.4 g/mol .
Indole-Based Analogues
- Compounds: Indole-oxadiazole-thioacetamide derivatives (e.g., 2a–i). Core Structure: Indole-1,3,4-oxadiazole hybrid. Key Differences: Incorporates oxadiazole and thioacetamide groups instead of benzamide and benzo[d][1,3]dioxol-5-ylamino. Synthesis: Prepared via threading closure reactions with carbon disulfide .
- Compound: (Z)-2-((2-Oxo-1H-benzo[d][1,3]oxazin-4(2H)-ylidene)amino)-N-phenylbenzamide Core Structure: Benzoxazinone-phenylbenzamide hybrid. Key Differences: Replaces indole with a benzoxazinone ring and lacks the thioethyl linker .
Functional and Pharmacological Comparisons
Physicochemical Properties
- Lower yields in compounds (e.g., D14: 13.7%) suggest challenges in synthesizing conjugated dienamide systems, whereas triazole derivatives () achieve higher yields (72%) due to efficient click chemistry .
Biological Activity
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, a compound with complex structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure includes:
- Benzo[d][1,3]dioxole : Known for its pharmacological properties.
- Indole moiety : Associated with various biological activities including anticancer effects.
- Thioether linkage : Potentially influencing bioactivity through metabolic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the indole and benzo[d][1,3]dioxole structures. For instance, similar compounds have demonstrated the ability to inhibit angiogenesis and P-glycoprotein activity, which are critical in overcoming cancer chemoresistance .
Table 1: Anticancer Activity of Related Compounds
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Inhibition of VEGFR1 | 2.5 | Angiogenesis inhibition |
| Compound B | Inhibition of P-glycoprotein | 1.9 | Chemoresistance reversal |
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Kinases : Targeting specific kinase pathways involved in tumor growth.
- Modulation of Apoptosis : Inducing programmed cell death in cancer cells.
Study 1: Cytotoxicity Evaluation
In vitro studies conducted on various cancer cell lines showed that compounds with similar scaffolds exhibited significant cytotoxicity. For example, a related benzo[d][1,3]dioxole derivative demonstrated an IC50 value of 10 μM against breast cancer cells .
Study 2: Pharmacokinetics
Research has also focused on the pharmacokinetic properties of related compounds. The absorption and distribution characteristics suggest favorable profiles for therapeutic applications, with high gastrointestinal absorption noted in several analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, and how can reaction yields be improved?
- Methodology :
- Microwave-assisted synthesis (e.g., 30–60 minutes at 100–150°C) reduces reaction times compared to conventional reflux methods. Use catalysts like DCQX (dichloroquinoxaline) to enhance regioselectivity in heterocyclic coupling steps .
- Thiol-ene click chemistry : Introduce the thioether linkage via reaction between 2-mercaptoindole derivatives and α-chloroacetamide intermediates under anhydrous K₂CO₃ in acetone, followed by recrystallization (ethanol:DMF 3:1) .
- Monitor intermediates via TLC (silica gel, hexane:EtOAc gradient) and purify via column chromatography (60–120 mesh silica) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Key Techniques :
- ¹H/¹³C NMR : Confirm indole-proton environments (δ 7.2–7.8 ppm) and benzodioxolanyl NH resonances (δ 8.1–8.3 ppm). Compare with synthesized analogs (e.g., N-(2-indol-3-ylethyl)benzamide derivatives) to validate substitution patterns .
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤3 ppm error tolerance.
- FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) for amide and ketone groups, ensuring absence of unreacted thiol (2500–2600 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- In vitro cytotoxicity assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC via broth dilution). Correlate activity with structural analogs (e.g., 5-aryl-methylthiazole derivatives) .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Strategies :
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified benzodioxolanyl or indole moieties. For example, replace the 2-methylbenzamide group with electron-withdrawing substituents (e.g., -CF₃) to assess potency shifts .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinase enzymes). Compare binding scores with experimental IC₅₀ values to identify false positives .
- Metabolic stability assays : Perform liver microsome studies (human/rat) to rule out rapid degradation as a cause of inconsistent activity .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Protocols :
- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase) in treated cancer cells. Use annexin V/PI staining to quantify apoptosis .
- Western blotting : Probe for key pathway markers (e.g., PARP cleavage for apoptosis; p53/p21 for DNA damage).
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify primary targets .
Q. How can synthetic byproducts or isomers be minimized during large-scale production?
- Optimization Steps :
- Temperature control : Maintain <5°C during chloroacetyl chloride addition to prevent epimerization .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to separate enantiomers. Adjust gradient to resolve diastereomers from thioether linkages .
- Crystallization additives : Add 1% w/v polyethylene glycol (PEG-4000) to improve crystal purity during recrystallization .
Q. What strategies address discrepancies in computational vs. experimental solubility data?
- Solutions :
- Hansen solubility parameters : Calculate via HSPiP software to identify optimal solvents (e.g., DMSO:water mixtures for in vitro assays) .
- Powder X-ray diffraction (PXRD) : Compare amorphous vs. crystalline forms; amorphous dispersions (e.g., with HPMC) enhance bioavailability .
- pH-solubility profiling : Test solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between academic studies?
- Root Causes :
- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differential sensitivity due to receptor expression. Validate using 3D spheroid models .
- Impurity interference : Byproducts from incomplete coupling (e.g., unreacted indole intermediates) may inhibit assays. Quantify via HPLC-UV (C18 column, 220 nm) .
- Assay interference : Thiol-containing compounds may react with MTT formazan crystals. Confirm results via alternative assays (e.g., ATP luminescence) .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmospheres (N₂ vs. air) for thiol-ene steps, as oxygen can quench thiyl radicals .
- Bioactivity Validation : Use orthogonal assays (e.g., caspase-3 activation alongside apoptosis staining) to confirm mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
